molecular formula C11H5Br2F3O3 B13209049 6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

Cat. No.: B13209049
M. Wt: 401.96 g/mol
InChI Key: QOQKUIZOHDRLNJ-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene backbone substituted with bromine and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chromenes and their derivatives, which can have different physical and chemical properties .

Scientific Research Applications

6,8-Dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 6,8-Dibromo-2-trifluoromethylchromone
  • 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones

Comparison: Compared to similar compounds, 6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid is unique due to its specific substitution pattern on the chromene ring.

Properties

Molecular Formula

C11H5Br2F3O3

Molecular Weight

401.96 g/mol

IUPAC Name

6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H5Br2F3O3/c12-5-1-4-2-6(10(17)18)9(11(14,15)16)19-8(4)7(13)3-5/h1-3,9H,(H,17,18)

InChI Key

QOQKUIZOHDRLNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=C(C(O2)C(F)(F)F)C(=O)O)Br)Br

Origin of Product

United States

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